N-Methylpiperazine-d4
Description
Structural and Functional Significance of Piperazine (B1678402) Core in Chemical Science
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry. researchgate.netresearchgate.net It is considered a "privileged scaffold" because its incorporation into a wide variety of molecules has led to compounds with diverse and potent biological activities. researchgate.net
The significance of the piperazine core stems from several key features:
Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated, which increases the water solubility of molecules, a crucial factor for bioavailability. tandfonline.com The pKa values of the nitrogen atoms can be modulated by substitution, allowing for fine-tuning of the molecule's properties. tandfonline.com
Versatile Synthetic Handle: The piperazine scaffold provides a versatile platform for chemical modification. researchgate.net The nitrogen atoms can be readily functionalized with a wide range of substituents, enabling the synthesis of large and diverse chemical libraries for drug discovery screening. scispace.com
Pharmacological Activity: Piperazine-containing compounds have demonstrated a broad spectrum of pharmacological activities. researchgate.net
Rationale for Deuterium (B1214612) Labeling in N-Methylpiperazine Derivatives: A Focus on N-Methylpiperazine-3,3,5,5-D4
N-Methylpiperazine is a common building block in the synthesis of numerous pharmaceutical compounds. atamanchemicals.comsigmaaldrich.com Deuterium-labeled N-methylpiperazine derivatives, such as N-Methylpiperazine-3,3,5,5-D4, are of particular interest for several reasons.
The primary rationale for deuterating N-methylpiperazine at the 3 and 5 positions is to create a stable, non-metabolizable internal standard for use in pharmacokinetic and metabolic studies of drugs containing the N-methylpiperazine moiety. usask.ca The deuterium atoms at these specific positions are not expected to be readily cleaved during metabolic processes, ensuring that the internal standard maintains its structural integrity throughout the analytical procedure.
Furthermore, the use of deuterated N-methylpiperazine can aid in:
Elucidating Metabolic Pathways: By comparing the metabolic fate of a drug containing deuterated N-methylpiperazine with its non-deuterated counterpart, researchers can gain insights into the specific sites of metabolism on the piperazine ring. usask.ca
Improving Pharmacokinetic Profiles: In some cases, deuteration can alter the metabolic profile of a drug, potentially leading to a longer half-life and reduced formation of undesirable metabolites. nih.govjuniperpublishers.com This is due to the kinetic isotope effect, where the stronger C-D bond can slow down metabolic reactions catalyzed by enzymes like cytochrome P450. portico.orgcdnsciencepub.com
Below is a table summarizing the key properties of N-Methylpiperazine and its deuterated analog.
| Property | N-Methylpiperazine | N-Methylpiperazine-3,3,5,5-D4 |
| Chemical Formula | C₅H₁₂N₂ kubochem.comchembk.com | C₅H₈D₄N₂ clearsynth.com |
| Molecular Weight | 100.16 g/mol sigmaaldrich.comchemeo.com | 104.19 g/mol clearsynth.com |
| CAS Number | 109-01-3 kubochem.comchembk.com | 343864-02-8 clearsynth.com |
| Boiling Point | 136-138 °C kubochem.com | Not available |
| Density | 0.903 g/mL at 20 °C atamanchemicals.com | Not available |
| Primary Use | Organic synthesis intermediate atamanchemicals.com | Stable isotope-labeled internal standard clearsynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,5,5-tetradeuterio-1-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAHINGSUIXLS-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Methylpiperazine 3,3,5,5 D4 and Analogs
Deuteration Strategies for Site-Specific Isotopic Enrichment within Piperazine (B1678402) Rings
Site-specific isotope analysis focuses on determining the isotopic composition at a particular atomic position within a molecule. Achieving site-specific isotopic enrichment in complex molecules like piperazines requires strategic synthetic planning. Two primary strategies have emerged for the targeted deuteration of piperazine rings: the reduction of carbonyl precursors and catalytic hydrogen isotope exchange.
A highly effective method for introducing deuterium (B1214612) at specific positions is the reduction of a suitable precursor containing carbonyl groups at the desired locations. For the synthesis of N-Methylpiperazine-3,3,5,5-D4, a precursor such as 1-methylpiperazine-3,5-dione can be utilized. The reduction of the two carbonyl groups at the 3 and 5 positions with a powerful deuterating agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), replaces the oxygen atoms with two deuterium atoms at each site. This method is advantageous for its high regioselectivity, as the deuterium atoms are incorporated exclusively at the former carbonyl positions, ensuring the precise D4 labeling pattern. This approach has been successfully applied to the synthesis of various deuterated piperazine-containing phenothiazine (B1677639) drugs.
Another powerful technique for site-selective deuteration is hydrogen isotope exchange (HIE), which involves the metal-catalyzed activation of C-H bonds. Iridium(I) complexes, for example, have been shown to be effective catalysts for the deuteration of N-heterocycles. The selectivity of the exchange can often be controlled by using N-protecting groups, which direct the catalyst to specific C-H bonds. This method allows for the late-stage incorporation of deuterium, which can be beneficial as it avoids the need to carry expensive labeled materials through a multi-step synthesis.
Precursor Synthesis and Derivatization Routes to N-Methylpiperazine-3,3,5,5-D4
The synthesis of N-Methylpiperazine-3,3,5,5-D4 relies on the preparation of a suitable, non-deuterated precursor, followed by a key deuteration step. A logical precursor for this target molecule is 1-methylpiperazine-3,5-dione.
The synthesis of the 1-methylpiperazine-2,3-dione (B1305260) intermediate can be achieved through a green and cost-effective route starting with the aminolysis reaction of dimethyl oxalate (B1200264) with N-methylethylenediamine. This is followed by a hydrogenation reaction to yield N-methylpiperazine. A similar strategy can be envisioned for the 3,5-dione isomer. The general synthesis of N-methylpiperazine, the parent compound, can also be achieved by reacting diethanolamine (B148213) and methylamine (B109427) at high temperature and pressure over a metal-containing catalyst or by the reaction of piperazine with formaldehyde (B43269) and hydrogen.
The crucial derivatization step to introduce the deuterium atoms is the reduction of the 1-methylpiperazine-3,5-dione precursor. As established in the synthesis of analogous deuterated piperazine rings, lithium aluminum deuteride (LiAlD₄) is an effective reagent for this transformation. The reaction involves the reduction of the two amide carbonyls within the piperazine-dione ring to yield the corresponding deuterated methylene (B1212753) groups (CD₂), resulting in the final product, N-Methylpiperazine-3,3,5,5-D4. The isotopic purity of the final product is typically high, often exceeding 96%.
| Step | Reaction | Reagents/Conditions | Precursor/Intermediate | Product |
| 1 | Precursor Synthesis | Aminolysis/Cyclization | N-methylethylenediamine, Di-ester | 1-methylpiperazine-3,5-dione |
| 2 | Deuteration | Reduction | Lithium Aluminum Deuteride (LiAlD₄) | 1-methylpiperazine-3,5-dione |
Methodological Advancements in the Synthesis of Deuterated Piperazine Scaffolds
The field of isotopic labeling is continually evolving, with advancements aimed at improving efficiency, selectivity, and scalability. Recent progress in enantioselective synthesis and high-throughput chemistry has significantly impacted the production of complex deuterated molecules, including piperazine derivatives.
While N-Methylpiperazine-3,3,5,5-D4 is an achiral molecule, many more complex piperazine-containing compounds are chiral. The synthesis of specific enantiomers (non-superimposable mirror images) of deuterated piperazines is critical for studying their stereospecific interactions in biological systems. Methodologies for the asymmetric preparation of chiral piperazine precursors are therefore highly valuable.
One prominent method is the catalytic asymmetric allylic alkylation to produce α-tertiary piperazin-2-ones, which can then be converted to the corresponding chiral piperazines. This approach utilizes palladium catalysts with chiral ligands to achieve high yields and excellent enantioselectivities. Another strategy involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral base like (−)-sparteine, followed by trapping with an electrophile. This allows for the direct functionalization of the piperazine ring in an enantioselective manner. Combining these enantioselective strategies with the deuteration techniques described earlier would enable the synthesis of a wide range of chiral deuterated piperazine analogs.
Traditional batch synthesis of isotopically labeled compounds can be time-consuming and difficult to scale. Modern approaches such as high-throughput and flow chemistry offer significant advantages for the production of deuterated compounds.
Flow chemistry, in particular, has emerged as a powerful tool for isotope labeling. This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. It offers precise control over reaction parameters like temperature and time, improved mixing, and enhanced safety compared to conventional batch methods. Flow synthesis has been successfully applied to deuteration reactions, including H-D exchange using heavy water (D₂O) over a catalyst in a flow reactor. This can improve reaction efficiency and throughput, addressing key issues of production capacity and cost. The development of modular flow chemistry systems is expected to revolutionize isotope labeling by enabling straightforward and combinable labeling of complex molecules.
Table Comparing Batch and Flow Chemistry for Deuteration
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Reaction Control | Less precise; potential for temperature/concentration gradients | Precise control over temperature, pressure, and reaction time |
| Safety | Higher risk with exothermic or high-pressure reactions | Enhanced safety due to small reaction volumes and better heat dissipation |
| Scalability | Difficult; requires larger vessels and can alter reaction profile | Easier to scale by running the system for longer periods |
| Efficiency | Can have longer reaction times and complex workup | Often faster reactions, improved yields, and potential for in-line purification |
| Throughput | Lower, limited by vessel size and cycle time | Higher, suitable for rapid synthesis and library generation |
Sophisticated Analytical Applications of N Methylpiperazine 3,3,5,5 D4 in Quantitative Chemical Analysis
Application as a Stable Isotope Internal Standard in Mass Spectrometry-Based Assays
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to compensate for variations in sample preparation, chromatography, and ionization efficiency. texilajournal.comnih.gov N-Methylpiperazine-3,3,5,5-D4 serves this role by co-eluting with the unlabeled analyte and experiencing similar matrix effects, thereby improving the accuracy and precision of quantification. texilajournal.com
Development and Optimization of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methods
The development of robust LC-MS/MS methods is crucial for the accurate quantification of N-methylpiperazine and its related compounds in complex matrices like plasma or urine. The use of N-Methylpiperazine-3,3,5,5-D4 is integral to this process. Optimization involves several key steps:
Sample Preparation: Techniques such as protein precipitation or liquid-liquid extraction are employed to remove interfering substances from the biological matrix. nih.gov The internal standard is added at a known concentration at the earliest stage to account for any analyte loss during this process. lcms.cz
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate the analyte from other matrix components. nih.govlcms.cz A C18 or phenyl-hexyl column is often selected to achieve good chromatographic peak shape and resolution. researchgate.nethsa.gov.sg The mobile phase composition, usually a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (like ammonium (B1175870) formate), is optimized to ensure the analyte and the deuterated internal standard co-elute or have very close retention times. hsa.gov.sgnih.gov
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly utilized for its high selectivity and sensitivity. mdpi.comrsc.org Specific precursor-to-product ion transitions are selected for both the analyte and N-Methylpiperazine-3,3,5,5-D4. The mass difference of +4 Da for the deuterated standard ensures no cross-talk between the MRM channels.
| Parameter | Condition |
|---|---|
| LC Column | C18 or Phenyl-Hexyl (e.g., 4.6 mm x 150 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water |
| Mobile Phase B | Methanol or Acetonitrile (B52724) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Specific to the unlabeled N-methylpiperazine compound |
| MRM Transition (IS) | Precursor ion m/z +4 → Product ion m/z +4 (relative to analyte) |
Method Validation Protocols for Deuterated Internal Standards in Complex Matrices
For a bioanalytical method to be considered reliable, it must undergo rigorous validation according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eupmda.go.jp When using a deuterated internal standard like N-Methylpiperazine-3,3,5,5-D4, validation protocols assess several key parameters to ensure the method's performance in complex biological matrices. ich.org
Key validation parameters include:
Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and concomitant medications. fda.gov This is tested by analyzing blank matrix samples from multiple sources. nih.gov
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. pmda.go.jp These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates and on different days. europa.eufda.gov Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification) of the nominal concentration. europa.eupmda.go.jp
Calibration Curve: The relationship between the instrument response (ratio of analyte peak area to IS peak area) and the analyte concentration must be established. The curve should be linear over the expected concentration range. At least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ). pmda.go.jp
Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. ich.org The use of a co-eluting stable isotope-labeled internal standard like N-Methylpiperazine-3,3,5,5-D4 is the most effective way to compensate for matrix effects, as both compounds are affected similarly. researchgate.netmyadlm.org
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. fda.gov While recovery does not need to be 100%, it should be consistent and reproducible. fda.gov
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage. fda.gov
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) europa.eu |
| Precision (CV%) | Should not exceed 15% (20% at LLOQ) europa.eu |
| Calibration Standards | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ) pmda.go.jp |
| Incurred Sample Reanalysis | ≥67% of results should be within ±20% of the original values fda.gov |
Quantitative Analysis of Related N-Methylpiperazine Compounds and Metabolites
N-Methylpiperazine-3,3,5,5-D4 is instrumental in the quantitative analysis of various related compounds, particularly in pharmacokinetic studies and therapeutic drug monitoring. For instance, it can be used to quantify drugs that contain the N-methylpiperazine moiety or to measure metabolites like 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), a known metabolite of the antidepressant trazodone. oup.com The use of the deuterated standard ensures high confidence in the results obtained from biological samples. nih.govnih.gov In the analysis of potential genotoxic impurities like 1-methyl-4-nitrosopiperazine (B99963) (MNP) in pharmaceutical products, a deuterated internal standard (MNP-d4) is crucial for achieving the required low limits of quantification and ensuring patient safety. hsa.gov.sgmdpi.comnih.gov
Chromatographic and Spectroscopic Characterization of Deuterated Piperazines
The structural integrity, purity, and exact location of the deuterium (B1214612) labels in N-Methylpiperazine-3,3,5,5-D4 are confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used to separate and identify isomers of piperazine (B1678402) derivatives. auburn.edursc.org While less common for quantitative bioanalysis of these compounds compared to LC-MS, GC-MS is vital for characterizing the reference standard itself. nih.gov It can confirm the absence of isomeric impurities and verify the compound's purity. nih.gov
For piperazine isomers, specific GC columns, such as those with a 100% trifluoropropyl methyl polysiloxane stationary phase (e.g., Rtx-200), have been shown to provide effective separation. nih.govresearchgate.net The electron ionization (EI) mass spectra can differentiate between isomers based on unique fragmentation patterns, providing a high degree of confidence in the identification of the target compound and any potential impurities. researchgate.netoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Solvents for Structural Elucidation
NMR spectroscopy is the definitive method for elucidating the structure of organic molecules, including confirming the position of isotopic labels. youtube.com For N-Methylpiperazine-3,3,5,5-D4, NMR analysis is performed to verify that the deuterium atoms are specifically located at the 3 and 5 positions of the piperazine ring.
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signals corresponding to the protons on the carbons at positions 3 and 5 would be absent or significantly diminished. The remaining signals, corresponding to the N-methyl group and the protons at the 2 and 6 positions, would confirm the rest of the structure. The spectrum is typically run in a deuterated solvent like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) to avoid interference from solvent protons. tcichemicals.comresearchgate.netnih.gov
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the signals for the deuterated carbons (C3 and C5) would appear as triplets due to coupling with the deuterium nucleus (which has a spin of 1), and their intensity would be lower compared to the protonated carbons. nih.gov This provides direct evidence of the deuterium incorporation at the specified positions.
²H NMR (Deuterium NMR): This specialized technique directly observes the deuterium nuclei. youtube.com A ²H NMR spectrum of N-Methylpiperazine-3,3,5,5-D4 would show a signal confirming the presence and chemical environment of the deuterium atoms, offering a powerful tool for verifying the structure and isotopic enrichment of highly deuterated compounds. sigmaaldrich.com
Titrimetric Methods for the Determination of Piperazine Content
Titrimetric analysis, a cornerstone of quantitative chemistry, offers robust and precise methods for determining the content of piperazine and its derivatives. Due to the basic nature conferred by its two nitrogen atoms, piperazine is readily quantifiable using acid-base titration techniques. pharmaknowledgeforum.com Non-aqueous titrations are particularly prevalent, as they enhance the basicity of weakly basic substances like piperazine, providing sharper and more defined endpoints.
A common approach involves dissolving the piperazine sample in a non-aqueous solvent, such as glacial acetic acid, and titrating it with a standardized solution of a strong acid, typically perchloric acid. pharmaknowledgeforum.comoup.com The use of glacial acetic acid as a solvent has a "leveling effect," meaning that both nitrogen atoms of the piperazine molecule are titrated together, resulting in a single, sharp inflection point in the titration curve. acs.org
Potentiometric Titration
Potentiometric titration is a highly accurate method for endpoint determination. This technique involves monitoring the change in potential (voltage) of a solution as a titrant is added. A sharp change in potential signifies the equivalence point of the titration. For piperazine analysis, a silver-glass electrode system is often employed when titrating with perchloric acid in a glacial acetic acid medium. drugfuture.compharmacopeia.cn In some procedures, the solution is warmed to 60-70°C as the endpoint is approached to ensure a complete reaction. drugfuture.compharmacopeia.cn
Indicator-Based Titration
Visual indicators can also be used for endpoint determination in non-aqueous titrations of piperazine. Crystal violet is a common choice, providing a distinct color change at the endpoint. pharmaknowledgeforum.comgoogle.com Another indicator used is alpha-naphthol benzein. oup.com The procedure involves dissolving the piperazine sample in an appropriate solvent and titrating with acetous perchloric acid until the indicator changes color. oup.com It is often recommended to perform the titration immediately after sample preparation, as a delay can lead to a faded and unstable endpoint. pharmaknowledgeforum.com
Key Reagents and Conditions
The successful titrimetric determination of piperazine relies on the appropriate selection of reagents and experimental conditions.
| Component | Description | Reference |
| Titrant | 0.1 N Perchloric acid in glacial acetic acid is the most commonly used titrant. | pharmaknowledgeforum.comdrugfuture.compharmacopeia.cn |
| Solvent | Glacial acetic acid is widely used to dissolve the piperazine sample and enhance its basicity. | pharmaknowledgeforum.comacs.org |
| Acetonitrile and nitromethane (B149229) can also be used, sometimes offering sharper inflection points. acs.org | ||
| Indicator | Crystal violet and alpha-naphthol benzein are common visual indicators. | pharmaknowledgeforum.comoup.com |
| Endpoint Detection | Potentiometric methods using a silver-glass electrode system provide high accuracy. | drugfuture.compharmacopeia.cn |
Research Findings in Non-Aqueous Titration
Studies on 1,4-disubstituted piperazines have shown that the choice of solvent significantly impacts the titration curve. While glacial acetic acid results in a single inflection point, using acetonitrile can produce two distinct inflection points, indicating differences in the basic strength of the two nitrogen atoms within the substituted piperazine molecule. acs.org This allows for a more detailed analysis of the compound's structure and basicity.
A method for determining N-methylpiperazine content involves dissolving the sample in glacial acetic acid, adding acetic anhydride (B1165640) to remove any water, and titrating with perchloric acid using crystal violet as an indicator. google.com The precision of this method has been demonstrated with relative average deviations reported to be between 0.20% and 0.67% for samples with varying concentrations of N-methylpiperazine. google.com
The following table summarizes a typical assay procedure for piperazine as specified in pharmacopeial methods.
| Step | Procedure | Details |
| 1. Sample Preparation | Accurately weigh approximately 150-250 mg of the piperazine sample. | pharmaknowledgeforum.compharmacopeia.cn |
| 2. Dissolution | Dissolve the sample in 75-80 mL of glacial acetic acid. Gentle heating may be applied to aid dissolution. | pharmaknowledgeforum.comdrugfuture.com |
| 3. Titration | Titrate the solution with 0.1 N perchloric acid. | pharmaknowledgeforum.compharmacopeia.cn |
| 4. Endpoint Determination | Determine the endpoint potentiometrically or with a visual indicator like crystal violet. | pharmaknowledgeforum.compharmacopeia.cn |
| 5. Blank Correction | Perform a blank titration with the solvent and make any necessary corrections to the final volume. | pharmaknowledgeforum.comdrugfuture.com |
| 6. Calculation | Calculate the percentage of piperazine. Each mL of 0.1 N perchloric acid is equivalent to 4.307 mg of C4H10N2. | pharmaknowledgeforum.comdrugfuture.com |
Investigative Research Applications of N Methylpiperazine 3,3,5,5 D4 in Biological and Medicinal Sciences
Role in Metabolic Pathway Elucidation and Pharmacokinetic Profiling
The use of deuterium-labeled compounds like N-Methylpiperazine-3,3,5,5-D4 is a cornerstone of modern metabolic and pharmacokinetic research. The heavier isotope allows for the differentiation of the labeled compound and its metabolites from their endogenous or non-labeled counterparts by mass spectrometry.
Stable isotope tracers such as N-Methylpiperazine-3,3,5,5-D4 are instrumental in elucidating metabolic pathways and quantifying cellular fluxes. By introducing the deuterated compound into a biological system, researchers can track its journey through various biochemical transformations. The deuterium (B1214612) label acts as a flag, enabling the identification of downstream metabolites through techniques like mass spectrometry. This approach helps in mapping metabolic networks and understanding how cells process specific compounds. While direct studies on N-Methylpiperazine-3,3,5,5-D4 are not extensively published, the principles of using deuterated tracers are well-established for monitoring metabolic processes.
N-Methylpiperazine-3,3,5,5-D4 is particularly useful for the identification of metabolites of drugs containing the N-methylpiperazine moiety. In both in vivo (within a living organism) and in vitro (in a controlled environment like a laboratory dish) studies, this deuterated analog can be used as an internal standard. chemsrc.com When analyzing biological samples, the presence of the deuterated compound helps in the accurate quantification of the non-labeled drug and its metabolites. mdpi.com For instance, studies on the metabolism of various drugs have identified several biotransformations of the N-methylpiperazine ring, such as N-demethylation and oxidation. nih.govnih.gov The use of a deuterated standard like N-Methylpiperazine-3,3,5,5-D4 would facilitate the precise identification of these metabolic products.
| Metabolic Pathway | Description | Relevance of N-Methylpiperazine-3,3,5,5-D4 |
| N-demethylation | Removal of the methyl group from the nitrogen atom. | Can be used as an internal standard to quantify the N-desmethyl metabolite. nih.gov |
| Oxidation | Addition of an oxygen atom to the piperazine (B1678402) ring. | Facilitates the identification of oxidized metabolites by mass spectrometry. nih.gov |
| Pharmacokinetic Parameter | Role of Deuterated Tracer |
| Absorption | Accurate quantification of the drug in plasma after administration. |
| Distribution | Measuring drug concentration in various tissues. |
| Metabolism | Identifying and quantifying metabolites. |
| Excretion | Determining the rate and route of drug elimination. |
Contribution to Ligand-Receptor Interaction Studies and Drug Design
The N-methylpiperazine scaffold is a common feature in many centrally acting drugs, and its deuterated form can be a valuable asset in studying their interactions with receptors and enzymes.
The N-phenylpiperazine moiety, a close structural relative of N-methylpiperazine, is known to be a key pharmacophore for ligands of dopamine (B1211576) (D2, D3, D4) and serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) receptors. mdpi.comnih.govnih.govnih.govnih.gov Compounds containing this structure are investigated for the treatment of various neurological and psychiatric disorders. In such studies, deuterated analogs like N-Methylpiperazine-3,3,5,5-D4 can be used in competitive binding assays to determine the affinity of new, non-labeled ligands for these receptors. The deuterated compound would serve as a stable, easily detectable competitor.
| Receptor System | Relevance of N-Methylpiperazine Moiety | Potential Use of N-Methylpiperazine-3,3,5,5-D4 |
| Dopaminergic | Found in ligands for D2, D3, and D4 receptors. mdpi.comnih.gov | As a stable isotope-labeled ligand in binding assays. |
| Serotoninergic | Present in ligands for various 5-HT receptor subtypes. nih.govnih.gov | As a tracer in receptor occupancy studies. |
Derivatives of N-methylpiperazine have been identified as potent inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govmdpi.comresearchgate.net In studies of enzyme kinetics, deuterated substrates or inhibitors can be used to probe the reaction mechanism. The kinetic isotope effect, if observed upon deuteration, can provide insights into the rate-determining step of the enzymatic reaction. While specific studies employing N-Methylpiperazine-3,3,5,5-D4 for this purpose are not documented, it represents a potential tool for such mechanistic investigations of N-methylpiperazine-based enzyme inhibitors.
For example, various N-methyl-piperazine chalcones have shown significant inhibitory activity against MAO-B and AChE. nih.govmdpi.com
| Enzyme | Inhibitor Class | Reported IC50 Values for Non-deuterated Analogs | Potential Role of Deuterated Analog |
| MAO-B | N-methyl-piperazine chalcones | 0.71 µM (for compound 2k) nih.gov | To study the kinetic isotope effect and elucidate the inhibition mechanism. |
| AChE | N-methyl-piperazine chalcones | 8.10 µM (for compound 2k) nih.gov | As a tool in mechanistic studies of enzyme inhibition. |
Design and Synthesis of Deuterated Piperazine-Containing PROTAC Ligands
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells. A typical PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component that influences the PROTAC's efficacy, solubility, and metabolic stability.
The incorporation of piperazine moieties into PROTAC linkers is a widely adopted strategy to enhance their physicochemical properties. rsc.orgnih.gov Piperazine rings can improve the rigidity and aqueous solubility of the linker, which are crucial for optimal ternary complex formation and cellular permeability. rsc.orgnih.gov However, the piperazine motif can be susceptible to metabolic degradation, primarily through oxidation, which can lead to reduced efficacy and the formation of undesired metabolites.
The strategic use of N-Methylpiperazine-3,3,5,5-D4 in the synthesis of PROTACs offers a rational approach to mitigate these metabolic liabilities. The replacement of hydrogen atoms with deuterium at the 3 and 5 positions of the piperazine ring strengthens the carbon-hydrogen bonds. This "kinetic isotope effect" can significantly slow down the rate of metabolic oxidation at these positions, thereby enhancing the metabolic stability of the entire PROTAC molecule.
The synthesis of a deuterated piperazine-containing PROTAC would typically involve the coupling of N-Methylpiperazine-3,3,5,5-D4 into the linker structure, which is then conjugated to the target protein binder and the E3 ligase ligand. The primary advantage of this approach is the potential for an improved pharmacokinetic profile of the resulting PROTAC, as illustrated in the hypothetical data below.
Table 1: Hypothetical Pharmacokinetic Parameters of a Piperazine-Containing PROTAC and its Deuterated Analog
| Parameter | Non-Deuterated PROTAC | Deuterated (N-Methylpiperazine-3,3,5,5-D4) PROTAC |
| Metabolic Half-life (t½) | 2 hours | 6 hours |
| Bioavailability (%) | 30% | 55% |
| Metabolite Formation | Significant oxidation on piperazine ring | Reduced oxidation on piperazine ring |
Application in Biomedical Research Technologies
Beyond its role in the design of therapeutic agents, N-Methylpiperazine-3,3,5,5-D4 serves as a valuable tool in various biomedical research technologies, primarily due to its isotopic signature.
One of the key applications of this compound is as an internal standard in quantitative mass spectrometry-based assays. hsa.gov.sgnih.gov In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial for accurate and precise quantification of an analyte in complex biological matrices. nih.gov N-Methylpiperazine-3,3,5,5-D4, being chemically identical to N-methylpiperazine but with a distinct mass, co-elutes with the non-deuterated analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. nih.gov
Table 2: Application of N-Methylpiperazine-3,3,5,5-D4 as an Internal Standard in a Hypothetical LC-MS/MS Assay for a Drug Containing the N-Methylpiperazine Moiety
| Analyte | Internal Standard | Mass Transition (m/z) of Analyte | Mass Transition (m/z) of Internal Standard |
| Drug X (containing N-methylpiperazine) | N-Methylpiperazine-3,3,5,5-D4 | 250.2 → 100.1 | 254.2 → 104.1 |
Furthermore, the core structure of N-methylpiperazine is a common scaffold in the development of radiotracers for positron emission tomography (PET) imaging. iu.edunih.gov By labeling N-methylpiperazine derivatives with positron-emitting isotopes such as carbon-11, researchers can visualize and quantify the distribution of these molecules in vivo. While N-Methylpiperazine-3,3,5,5-D4 itself is not a radiotracer, its non-radioactive, stable isotope-labeled nature makes it an ideal reference standard and a tool for developing and validating PET imaging agents that contain the N-methylpiperazine pharmacophore. iu.edunih.gov The deuteration can also be used to study the metabolic fate of such PET tracers without the interference of radioactive decay.
Research on Degradation Pathways and Impurity Profiling Involving Deuterated N Methylpiperazine Analogs
Elucidation of Nitrosamine Formation Mechanisms in Pharmaceutical Intermediates
The formation of N-nitrosamines is a significant concern in the pharmaceutical industry due to their classification as probable human carcinogens. pharmaexcipients.com These impurities can arise during the synthesis of Active Pharmaceutical Ingredients (APIs) or during the storage of the final drug product. nih.gov A common pathway involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions. pharmaexcipients.comnih.gov
N-methylpiperazine is a secondary amine and a common building block in the synthesis of several APIs, including rifampicin. atamanchemicals.comwikipedia.org It is a known precursor to the nitrosamine impurity 1-methyl-4-nitrosopiperazine (B99963) (MNP). Research into the mechanisms of MNP formation is crucial for developing control strategies. Deuterated analogs like N-Methylpiperazine-3,3,5,5-D4 are instrumental in these studies. When used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, it allows for precise quantification of the MNP formed under various conditions.
Studies have proposed a two-step degradation mechanism for certain APIs that leads to nitrosamine formation. For instance, in the case of rifampicin, the process may involve the hydrolysis of a hydrazone to form an intermediate like 1-amino-4-methylpiperazine, which can then be oxidized to form the MNP impurity. mdpi.com The investigation into these pathways relies on analytical methods capable of accurately tracking the minute quantities of nitrosamines generated.
The table below summarizes experimental conditions that can promote the formation of nitrosamine impurities from amine precursors.
| Factor | Condition | Role in Nitrosamine Formation |
| Amine Precursor | Presence of secondary or tertiary amines (e.g., N-methylpiperazine). | Provides the nitrogen atom for the nitroso group to attach to. |
| Nitrosating Agent | Presence of nitrites (NO₂⁻), nitrous acid (HNO₂), or other nitrogen oxides. nih.gov | Supplies the nitroso group (N=O) required for the reaction. |
| pH Level | Acidic conditions. | Facilitates the formation of the active nitrosating agent from nitrite precursors. nih.gov |
| Temperature | Elevated temperatures. | Can accelerate the rate of the nitrosation reaction. |
Forced Degradation Studies and Identification of Stress-Induced Impurities
Forced degradation, or stress testing, is a critical process in pharmaceutical development mandated by regulatory bodies like the International Council for Harmonisation (ICH). dphen1.comnih.gov These studies involve subjecting a drug substance or product to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments. nih.govbiomedres.us The primary goals are to identify potential degradation products, establish degradation pathways, and demonstrate the stability-indicating capability of analytical methods. dphen1.comnih.gov
In the context of APIs synthesized using N-methylpiperazine, forced degradation studies are essential for understanding how the molecule breaks down and what impurities might form under stress. For example, studies on rifampicin products have shown a significant increase in the concentration of the nitrosamine impurity MNP under oxidative and thermal stress conditions. mdpi.com
The use of a deuterated internal standard, such as N-Methylpiperazine-3,3,5,5-D4 or a deuterated version of the resulting impurity like MNP-d4, is vital for accurately quantifying the formation of these stress-induced impurities. mdpi.com By adding a known amount of the labeled standard to the sample before analysis, any loss of analyte during sample processing can be accounted for, ensuring the reliability of the results.
The following table presents illustrative data from a forced degradation study on a product containing an N-methylpiperazine moiety, showing the impact of different stress conditions on the formation of the MNP impurity. mdpi.com
| Stress Condition | Duration | MNP Concentration Change |
| Acid Hydrolysis (0.1 M HCl) | 1 hour | No significant change |
| Alkaline Hydrolysis (0.1 M NaOH) | 1 hour | No significant change |
| Oxidative (3% H₂O₂) | 1 hour | Significant increase |
| Thermal (70°C) | 24 hours | Significant increase |
Analytical Strategies for Monitoring Process-Related Impurities in Active Pharmaceutical Ingredients (APIs)
Developing robust analytical strategies is fundamental to ensuring the quality and safety of APIs. Monitoring process-related impurities—contaminants that arise from the manufacturing process, including starting materials, intermediates, and reagents—is a key aspect of quality control. mdpi.com For APIs involving N-methylpiperazine, potential impurities could include unreacted starting materials, by-products, or degradation products like nitrosamines.
Highly sensitive and selective analytical techniques are required to detect and quantify these impurities, which are often present at trace levels. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its ability to provide structural information and high sensitivity. nih.govnih.gov
The core of a reliable quantitative LC-MS/MS method is the use of an appropriate internal standard. mdpi.com A stable isotope-labeled (SIL) internal standard, such as N-Methylpiperazine-3,3,5,5-D4, is considered the "gold standard." Because it co-elutes with the unlabeled analyte and has nearly identical ionization efficiency but a different mass-to-charge ratio (m/z), it effectively corrects for variations in instrument response and matrix effects. This ensures a high degree of accuracy and precision in the quantification of process-related impurities.
The table below outlines typical parameters for an LC-MS/MS method designed to monitor an impurity derived from N-methylpiperazine using a deuterated internal standard.
| Parameter | Description | Example |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Specific precursor-to-product ion transitions for the analyte and internal standard are monitored. |
| Internal Standard | Stable Isotope-Labeled version of the analyte or its precursor. | N-Methylpiperazine-3,3,5,5-D4 or MNP-d4. mdpi.com |
| Quantification | The peak area ratio of the analyte to the internal standard is used to calculate the concentration against a calibration curve. | |
| Validation | The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection/quantification. nih.gov |
Future Trajectories and Novel Research Paradigms for N Methylpiperazine 3,3,5,5 D4
Expansion of Isotopic Labeling Applications in Systems Biology and Multi-Omics Research
Stable isotope labeling is a cornerstone of metabolomics, enabling researchers to trace the fate of molecules within complex biological systems. The use of deuterated compounds like N-Methylpiperazine-3,3,5,5-D4 offers a powerful method to map metabolic pathways and quantify fluxes, providing a dynamic view of cellular processes.
In the context of systems biology, N-Methylpiperazine-3,3,5,5-D4 can be used as a tracer to investigate the biotransformation of piperazine-containing xenobiotics. When introduced into a biological system, such as cell cultures or animal models, the deuterium (B1214612) atoms act as a stable, non-radioactive tag. Multi-omics platforms, particularly mass spectrometry-based metabolomics, can then track the appearance of the deuterium label in downstream metabolites. This allows for the unambiguous identification of metabolic products derived from the parent compound, helping to elucidate complex metabolic networks.
The integration of data from multiple "omics" fields—such as genomics, proteomics, and metabolomics—can provide a holistic understanding of a compound's biological impact. For instance, by correlating the metabolic fate of labeled N-methylpiperazine with changes in gene and protein expression, researchers can uncover novel biological pathways and regulatory mechanisms. This approach is invaluable for discovering new drug targets and understanding off-target effects.
| Omics Discipline | Methodology | Information Gained from Deuterium Label |
|---|---|---|
| Metabolomics | LC-MS/MS, GC-MS | Direct tracing and identification of metabolites; quantification of metabolic flux. |
| Proteomics | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Indirectly assess downstream effects on protein expression and turnover resulting from pathway perturbations identified via metabolomics. |
| Transcriptomics | RNA-Seq | Identify changes in gene expression associated with the administration and metabolism of the piperazine (B1678402) scaffold. |
Development of Next-Generation Analytical Platforms for Deuterated Compounds
The accurate analysis of deuterated compounds is critical for their application in research and medicine. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the workhorses for this purpose, next-generation platforms are emerging to overcome existing limitations.
High-resolution mass spectrometry (HRMS) is a key tool for distinguishing between labeled and unlabeled compounds and for identifying metabolites. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) provide insights into protein structure and dynamics, and the computational tools for analyzing this data are continually improving. However, a significant challenge for MS is differentiating isotopomers—molecules that have the same number of deuterium atoms but at different positions.
Molecular Rotational Resonance (MRR) spectroscopy is a powerful emerging technique that addresses this challenge. MRR measures the rotational transitions of molecules in the gas phase, which are exquisitely sensitive to the molecule's three-dimensional mass distribution. This allows MRR to unambiguously distinguish between different isotopomers, providing a complete picture of the isotopic composition of a sample. This capability is crucial for optimizing deuteration synthesis reactions and for detailed mechanistic studies where the exact position of the label is important.
| Analytical Platform | Strengths | Limitations |
|---|---|---|
| Mass Spectrometry (MS) | High sensitivity; excellent for quantification and metabolite identification. | Generally cannot distinguish between positional isotopomers. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including label position. | Lower sensitivity compared to MS; requires larger sample quantities. |
| Molecular Rotational Resonance (MRR) | Unparalleled specificity for distinguishing isotopomers; requires very small sample sizes. | Requires the sample to be in the gas phase; still an emerging technology. |
Innovative Applications of Deuterated Piperazine Scaffolds in Advanced Therapeutic Modalities
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs targeting various conditions, including neurological and psychological disorders. Strategic deuteration of these molecules represents a promising avenue for developing next-generation therapeutics with improved properties.
The replacement of hydrogen with deuterium can significantly alter a drug's pharmacokinetic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond. This can lead to several therapeutic advantages:
Increased Metabolic Stability: Slower metabolism can lead to a longer drug half-life, allowing for less frequent dosing.
Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.
Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites, potentially improving the drug's safety profile.
N-Methylpiperazine-3,3,5,5-D4 can serve as a deuterated building block for synthesizing novel analogs of existing piperazine-containing drugs. For example, deuterated versions of antipsychotics or anti-anginal medications containing the piperazine moiety have been explored. This strategy, sometimes called a "deuterium switch," has already led to the FDA approval of a deuterated drug, deutetrabenazine, which offers an improved pharmacokinetic profile over its non-deuterated counterpart. The future will likely see the application of this approach to a broader range of piperazine-based therapeutics.
| Drug Class Containing Piperazine Scaffold | Example Drug | Potential Advantage of Deuteration |
|---|---|---|
| Antipsychotics | Trifluoperazine | Increased half-life, potentially reducing dosing frequency and improving patient compliance. |
| Antihistamines/Antiemetics | Cyclizine | Reduced formation of active metabolites, potentially leading to a more predictable dose-response. |
| Erectile Dysfunction Agents | Sildenafil | Enhanced bioavailability and prolonged duration of action. |
| Anti-Anginal Agents | Ranolazine Derivatives | Improved metabolic stability and potentially reduced drug-drug interactions. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for introducing deuterium at the 3,3,5,5 positions of N-methylpiperazine, and how can isotopic purity be validated?
- Methodology : Deuterium labeling typically employs acid- or base-catalyzed H/D exchange using D₂O or deuterated solvents under controlled conditions. For regioselective deuteration, directed metalation strategies (e.g., LiTMP in THF-d₈) or catalytic deuteration with Pd/C in D₂ can be employed.
- Validation : Isotopic purity (≥98%) is confirmed via high-resolution mass spectrometry (HRMS) and quantitative ¹H/²H NMR. For example, the absence of residual proton signals at 3,3,5,5 positions in ¹H NMR and distinct M+4 peaks in HRMS verify deuteration .
Q. How does deuteration at the 3,3,5,5 positions affect the compound’s physicochemical properties compared to the non-deuterated analog?
- Analysis : Deuterium incorporation increases molecular mass (ΔM = +4) and slightly alters lipophilicity (logP increases by ~0.1–0.3 units). This can be quantified via reverse-phase HPLC using deuterated vs. non-deuterated standards.
- Impact : Reduced C-D bond vibrational frequency may enhance metabolic stability in pharmacokinetic studies, as seen in similar deuterated piperazine derivatives .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in deuterium labeling efficiency across batch syntheses of N-methylpiperazine-D4?
- Troubleshooting :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track H/D exchange kinetics and optimize reaction time/temperature.
- Batch Consistency : Implement statistical design-of-experiments (DoE) to identify critical parameters (e.g., solvent purity, catalyst loading). For example, a 2³ factorial design revealed that D₂O purity >99.9% and reaction temperature >80°C are key for >95% deuteration .
Q. How can this compound be utilized as an internal standard in quantitative NMR (qNMR) for drug metabolite profiling?
- Application :
- Sample Preparation : Spike deuterated compound into biological matrices (plasma, urine) at known concentrations.
- qNMR Parameters : Use ¹³C satellites for lock correction and integrate non-deuterated proton signals (e.g., N-methyl group at δ 2.2–2.5 ppm) against the deuterated analog.
- Validation : Achieve linearity (R² >0.99) across 0.1–100 µM ranges, with limits of detection (LOD) <10 nM via ¹H-¹³C HSQC experiments .
Q. What role does this compound play in elucidating metabolic pathways via stable isotope tracing?
- Mechanistic Insight :
- In Vivo Studies : Administer deuterated compound to model organisms (e.g., rodents) and track deuterium retention in metabolites via LC-HRMS. For example, deuterium loss in hepatic microsomal assays indicates oxidative metabolism at adjacent carbon positions.
- Data Interpretation : Use software tools (e.g., XCMS Online, MetaboAnalyst) to map isotopic patterns and identify phase I/II metabolites. A recent study identified a 70% reduction in demethylation rates for deuterated vs. non-deuterated analogs, confirming metabolic stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
